molecular formula C14H14BrNO B14083381 6-Bromo-2,4-dimethyl-3-(phenylmethoxy)pyridine CAS No. 1204139-70-7

6-Bromo-2,4-dimethyl-3-(phenylmethoxy)pyridine

Cat. No.: B14083381
CAS No.: 1204139-70-7
M. Wt: 292.17 g/mol
InChI Key: VVRNHTWXAXCMDR-UHFFFAOYSA-N
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Description

Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with bromine, two methyl groups, and a phenylmethoxy group

Chemical Reactions Analysis

Types of Reactions: Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenylmethoxy group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products:

Scientific Research Applications

Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and phenylmethoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Pyridine, 2,4-dimethyl-3-(phenylmethoxy)-: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Pyridine, 6-bromo-2,4-dimethyl-: Lacks the phenylmethoxy group, which may influence its solubility and interaction with other molecules.

Uniqueness: Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both bromine and phenylmethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

1204139-70-7

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

6-bromo-2,4-dimethyl-3-phenylmethoxypyridine

InChI

InChI=1S/C14H14BrNO/c1-10-8-13(15)16-11(2)14(10)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

VVRNHTWXAXCMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1OCC2=CC=CC=C2)C)Br

Origin of Product

United States

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